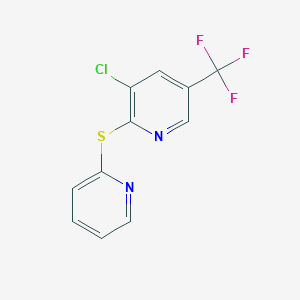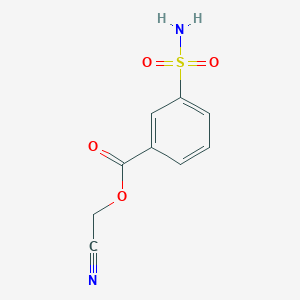
3-Chloro-2-(2-pyridylthio)-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related pyridine derivatives often involves multi-step reactions, starting from simple pyridine or its substituted forms. For instance, the synthesis of 3,5,6-trichloro-2-pyridinol involves chlorination, reduction, and hydrolysis starting from pyridine . Similarly, 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine is synthesized from nicotinamide through Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis . These methods could potentially be adapted for the synthesis of 3-Chloro-2-(2-pyridylthio)-5-(trifluoromethyl)pyridine by incorporating the appropriate sulfur-containing reagents at the relevant steps.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be elucidated using techniques such as NMR spectroscopy and X-ray diffraction analysis. For example, the structure of endo-cycloadducts in the synthesis of 3-aroyl-2-(trifluoromethyl)pyridines was established using these methods . The crystal structure of 2-hydroxy-3-trifluoracetylimidazo[1,2-a]pyridine hydrochloride was determined by X-ray diffraction . These techniques would be essential in confirming the structure of this compound once synthesized.
Chemical Reactions Analysis
The reactivity of pyridine derivatives is influenced by the presence of electron-withdrawing or electron-donating groups. The study on the synthesis reaction principle of 2-chloro-(trifluoromethyl)pyridine points out that the feasibility of side-chain chlorination is determined by the substituents on the pyridine ring . The presence of a trifluoromethyl group, as in the case of this compound, would likely affect its reactivity in subsequent chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be studied using various spectroscopic and computational methods. For instance, 2-Chloro-6-(trifluoromethyl)pyridine was characterized by FT-IR, NMR, and computational methods, which provided insights into its vibrational frequencies, chemical shifts, and molecular electrostatic potential . These methods could be applied to determine similar properties for this compound, aiding in the understanding of its behavior in different environments and its potential applications.
Scientific Research Applications
Synthesis and Application in Pharmaceuticals and Agrochemicals
- 3-Chloro-2-(2-pyridylthio)-5-(trifluoromethyl)pyridine has notable applications in the synthesis of pharmaceuticals and agrochemicals. A study summarizes the master synthetic methods for this compound, highlighting its role in the development of herbicides and other biochemical applications. The study further discusses its current research status and development trends (Li Zheng-xiong, 2004).
Application in Fungicides
- This compound is a key component in the fungicide fluazinam. Research details its structural properties and how its molecular interactions contribute to its effectiveness as a fungicide (Youngeun Jeon, Jineun Kim, Sangjin Lee, Tae Ho Kim, 2013).
Role in Pesticide Synthesis
- The compound is widely used in the synthesis of pesticides. Its synthesis processes are reviewed in a paper, emphasizing its importance in the production of various pesticide formulations (Lu Xin-xin, 2006).
Contributions to Organic Chemistry
- In organic chemistry, this pyridine derivative is used in electrophilic substitutions and other reactions. A study discusses its transformation into various derivatives, underscoring its utility in organic synthesis (F. Mongin, Antonio Tognini, F. Cottet, M. Schlosser, 1998).
Antimicrobial Activities
- A study investigated the antimicrobial activities of this compound, along with its DNA interaction, structural, and spectroscopic properties, showcasing its potential in medical and biochemical applications (M. Evecen, M. Kara, Ö. İdil, H. Tanak, 2017).
Insecticidal Activity
- The compound's structure is also explored in the context of insecticides, with studies examining its potential insecticidal activity, contributing to the development of new pest control solutions (Dongqing Liu, Yaqing Feng, Da-Wei Liu, Shasha Zhang, 2006).
Solubility Studies
- Research on the solubility of this compound in various solvents contributes to a better understanding of its properties, aiding in its application in diverse fields (A. Jouyban, F. Martínez, W. Acree, 2017).
properties
IUPAC Name |
3-chloro-2-pyridin-2-ylsulfanyl-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2S/c12-8-5-7(11(13,14)15)6-17-10(8)18-9-3-1-2-4-16-9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXJQLSDHHWOMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2526854.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2526858.png)


![5,8-Dimethyl-2-[(4-methylphenyl)methyl]-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2526866.png)

![Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2526868.png)

![2-benzamido-N-(4-ethylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2526871.png)
![tert-butyl (7aS)-6-(hydroxymethyl)-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate](/img/structure/B2526873.png)

![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2526875.png)

![N-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2526877.png)